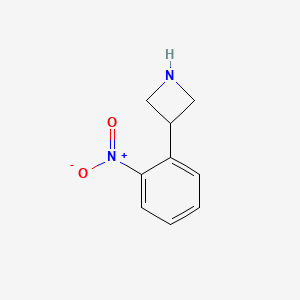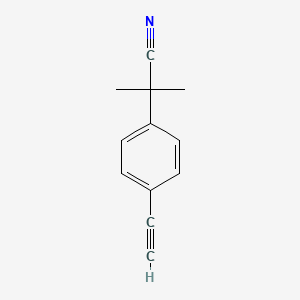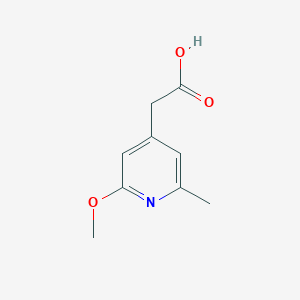
(2-Methoxy-6-methylpyridin-4-YL)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Methoxy-6-methylpyridin-4-yl)acetic acid is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a methoxy group and a methyl group attached to the pyridine ring, along with an acetic acid moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methoxy-6-methylpyridin-4-yl)acetic acid typically involves the following steps:
Starting Material: The synthesis begins with 2-methoxy-6-methylpyridine.
Halogenation: The pyridine derivative undergoes halogenation to introduce a halogen atom at the 4-position.
Substitution Reaction: The halogenated intermediate is then subjected to a nucleophilic substitution reaction with a suitable nucleophile, such as an acetate ion, to form the acetic acid derivative.
Industrial Production Methods
In industrial settings, the production of 2-(2-Methoxy-6-methylpyridin-4-yl)acetic acid may involve optimized reaction conditions, such as:
Catalysts: Use of catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to improve yield and purity.
Temperature and Pressure: Control of temperature and pressure to ensure efficient conversion and minimize side reactions.
Chemical Reactions Analysis
Types of Reactions
2-(2-Methoxy-6-methylpyridin-4-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The methoxy and methyl groups can participate in substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
2-(2-Methoxy-6-methylpyridin-4-yl)acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(2-Methoxy-6-methylpyridin-4-yl)acetic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins to exert its effects.
Pathways Involved: It may modulate biochemical pathways related to inflammation, microbial growth, or cellular signaling.
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-5-methylpyridine: Similar structure but lacks the acetic acid moiety.
2-Methoxy-6-methylpyridine-3-carboxylic acid: Similar structure with a carboxylic acid group at a different position.
2-Methoxy-4-methylpyridine: Similar structure but with the methyl group at a different position.
Uniqueness
2-(2-Methoxy-6-methylpyridin-4-yl)acetic acid is unique due to the specific positioning of the methoxy, methyl, and acetic acid groups on the pyridine ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C9H11NO3 |
|---|---|
Molecular Weight |
181.19 g/mol |
IUPAC Name |
2-(2-methoxy-6-methylpyridin-4-yl)acetic acid |
InChI |
InChI=1S/C9H11NO3/c1-6-3-7(5-9(11)12)4-8(10-6)13-2/h3-4H,5H2,1-2H3,(H,11,12) |
InChI Key |
NVYGHSZELQJAHT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=N1)OC)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


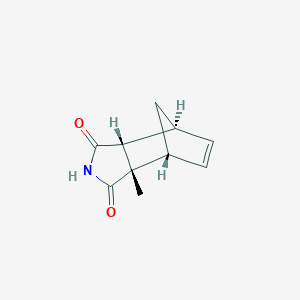
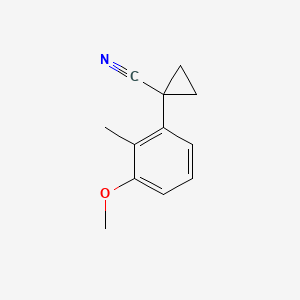
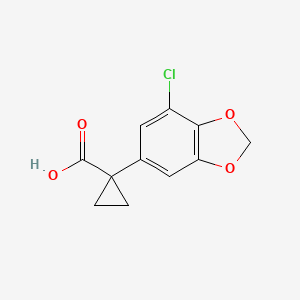
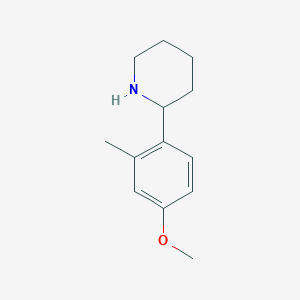
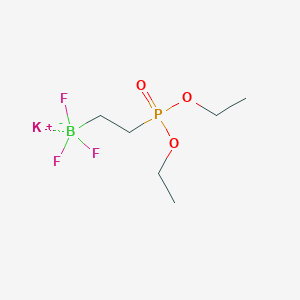
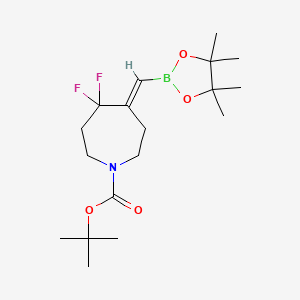
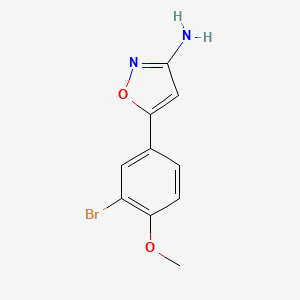
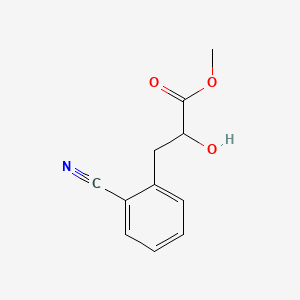
![5-(Chloromethyl)-1H-benzo[d]imidazole](/img/structure/B13608735.png)
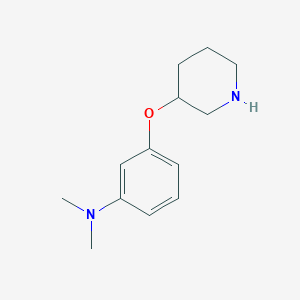

![2-Pyrrolidinone, 4-benzo[b]thien-2-yl-](/img/structure/B13608766.png)
